N-Methyl-N-phenylurethane

描述

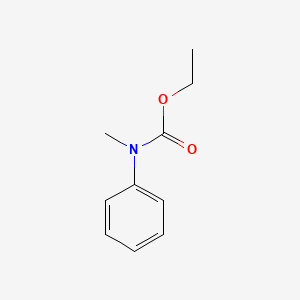

N-Methyl-N-phenylurethane is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to the carbamate moiety.

准备方法

Synthetic Routes and Reaction Conditions: N-Methyl-N-phenylurethane can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with a mixture of ethyl alcohol and methyl alcohol. The reaction typically occurs under mild conditions and does not require an inert atmosphere. The general reaction is as follows:

C6H5NCO+C2H5OH+CH3OH→C6H5NHCOOCH2CH3CH3+H2O

Industrial Production Methods: In industrial settings, the production of ethyl methyl(phenyl)carbamate often involves the use of catalysts to enhance the reaction rate and yield. Catalysts such as tin or indium triflate can be employed to facilitate the transcarbamoylation process, where phenyl carbamate reacts with ethyl and methyl alcohols to form the desired product .

化学反应分析

Reactions and Interactions

The mechanism of action of N-Methyl-N-phenylurethane primarily involves its interactions with other chemical entities . It can undergo reactions such as polymerization or cross-linking, leading to the formation of materials with enhanced durability, solvent resistance, and thermal stability .

Use as a Model Urethane Molecule

Methyl N-phenyl carbamate (MPCate) is a model urethane molecule that has been studied to investigate termination reactions using G3MP2B3 composite quantum chemistry .

Production of Methylene Diphenyl Urethane (MDU)

N-phenylurethane can be produced catalytically from aniline and O-alkylcarbamates, even without alcohol . The reaction can be implemented on a large scale and improved in selectivity by adding certain catalysts at lower temperatures . When N-phenylurethane is heated with dimethylformal, nitrobenzene, and sulfuric acid, it produces bis(methoxycarbonylamino)diphenylmethane, also known as crude MDU .

Reaction with Hydroxylamine

N-Phenylhydroxylamine, when reacted with one equivalent of ethyl chloroformate, produces N-hydroxy-N-phenylurethane .

Reaction with Cellulose Nitrate

Phenyl isocyanate reacts with cellulose nitrate to synthesize cellulose nitrate phenyl carbamate . The reaction is typically conducted in tetrahydrofuran at a relatively low temperature to minimize denitration of the polymer . A longer interaction of the reagents at 69°C is associated with a greater degree of phenyl carbamate substitution and a higher degree of denitration .

科学研究应用

Chemical Applications

NMPU serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing other compounds. Key applications include:

- Synthesis of Carbamates : NMPU can be used to synthesize carbamate derivatives, which are essential in the production of pesticides and pharmaceuticals.

- Polymer Chemistry : It acts as a plasticizer in polymer formulations, enhancing flexibility and durability.

Biological Applications

In biological research, NMPU is utilized for its ability to interact with biological molecules:

- Enzyme Inhibition Studies : NMPU has been investigated for its potential to inhibit specific enzymes, which can provide insights into enzyme mechanisms and pathways.

- Protein Interaction Studies : The compound is also used to explore protein-protein interactions, contributing to the understanding of cellular processes.

Medical Applications

NMPU's properties make it a candidate for various medical applications:

- Drug Development : Research has indicated that NMPU can be a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.

- Stabilizer in Pharmaceutical Formulations : Its ability to stabilize active pharmaceutical ingredients enhances the efficacy and shelf-life of medications.

Industrial Applications

The industrial sector benefits from NMPU in several ways:

- Solvent Use : NMPU is employed as a solvent in various chemical processes, facilitating reactions by dissolving reactants effectively.

- Coatings and Adhesives : It is used in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to degradation.

Case Study 1: Synthesis of Carbamate Derivatives

A study demonstrated the synthesis of various carbamate derivatives using NMPU as a precursor. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in producing agriculturally relevant chemicals.

Case Study 2: Enzyme Inhibition Research

Research published in a peer-reviewed journal explored the enzyme inhibition properties of NMPU. The findings indicated that NMPU effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical | Synthesis of carbamates | Versatile intermediate |

| Biological | Enzyme inhibition studies | Insight into biochemical pathways |

| Medical | Drug development, stabilizer | Enhanced drug efficacy |

| Industrial | Solvent for chemical processes | Improved reaction efficiency |

作用机制

The mechanism of action of ethyl methyl(phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can modulate various biochemical pathways, affecting cellular functions. For example, in agricultural applications, the compound inhibits acetylcholinesterase, an enzyme crucial for nerve function in pests .

相似化合物的比较

N-Methyl-N-phenylurethane can be compared with other carbamates, such as:

Methyl carbamate: Similar in structure but lacks the phenyl group, making it less effective in certain applications.

Ethyl carbamate: Contains an ethyl group but lacks the methyl and phenyl groups, resulting in different chemical properties and applications.

Phenyl carbamate: Contains a phenyl group but lacks the ethyl and methyl groups, leading to variations in reactivity and biological activity .

This compound stands out due to its unique combination of ethyl, methyl, and phenyl groups, which confer distinct chemical and biological properties, making it versatile for various applications.

生物活性

N-Methyl-N-phenylurethane (NMPU) is a compound that has garnered interest due to its potential biological activities and applications in various fields. This article explores the biological activity of NMPU, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , is a member of the carbamate family. Its structure features a methyl group and a phenyl group attached to the nitrogen atom of the urethane functional group. This configuration influences its reactivity and interaction with biological systems.

Research indicates that NMPU does not have a well-defined biological mechanism of action. However, it is often used as a reference standard in studies involving other compounds with known biological activities. Its interactions primarily focus on its reactivity with biological systems, which can lead to various outcomes depending on the context of use.

Biological Activity and Applications

- Antimicrobial Activity : Some studies have suggested that NMPU exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Neuropharmacological Effects : Preliminary research indicates potential neuropharmacological effects, which could be relevant in treating neurological disorders. However, detailed studies are required to substantiate these claims.

- Toxicity and Safety : NMPU has been classified as an irritant, which raises concerns regarding its safety profile in biological applications. Toxicological assessments are crucial to determine safe usage levels.

Case Studies and Experimental Data

A review of relevant literature reveals several key findings regarding NMPU:

- Synthesis and Characterization : NMPU can be synthesized through various methods, including reactions involving aniline derivatives and isocyanates. The yield and purity of NMPU can vary significantly based on the synthesis conditions employed.

- Biological Assays : In vitro assays have been conducted to evaluate the antimicrobial efficacy of NMPU against various pathogens. Results indicate variable effectiveness, warranting further investigation into its potential as an antimicrobial agent.

- Environmental Impact : Studies have detected NMPU in environmental samples, suggesting that it may play a role in ecological interactions. This aspect requires further exploration to understand its environmental fate and impact.

Comparative Analysis

To provide a clearer understanding of NMPU's position among similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₁₁H₁₅N₁O₂ | Potential antimicrobial | Limited studies available |

| N-Ethyl-N-phenylurethane | C₁₁H₁₅NO₂ | Used as reference standard | Known for industrial uses |

| Ethyl Carbamate | C₇H₁₅NO₂ | Food additive; low toxicity | Simple structure |

属性

IUPAC Name |

ethyl N-methyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGZFCAIXRVHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180850 | |

| Record name | Ethyl methyl(phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-79-6 | |

| Record name | Ethyl N-methyl-N-phenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl(phenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methylphenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl methyl(phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methyl(phenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was N-Methyl-N-phenylurethane found in the groundwater of a former ammunition destruction site?

A1: The research paper identifies this compound as a "toxicologically relevant additive for propelling charges" []. This suggests that its presence in the groundwater is likely due to its past use in ammunition production at the site. The compound may have leached into the groundwater over time from discarded munitions or waste products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。